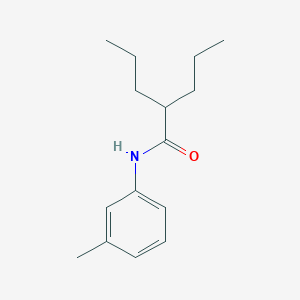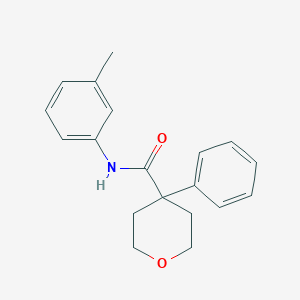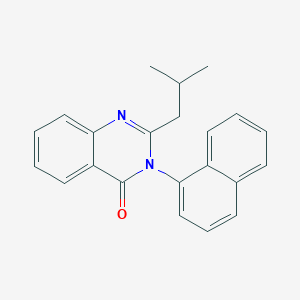
N-(3-methylphenyl)-2-propylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylphenyl)-2-propylpentanamide, commonly known as NMP, is a chemical compound that belongs to the class of amides. It is a white crystalline powder that is soluble in organic solvents like ethanol and methanol. NMP has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.
作用機序
The exact mechanism of action of NMP is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, including gamma-aminobutyric acid (GABA) and glutamate. This modulation results in the reduction of pain and inflammation.
Biochemical and Physiological Effects:
NMP has been shown to exert significant effects on various biochemical and physiological processes in the body. It has been found to increase the levels of GABA and decrease the levels of glutamate in the brain. This results in the reduction of pain and inflammation and the promotion of relaxation and sedation.
実験室実験の利点と制限
One of the main advantages of using NMP in laboratory experiments is its high purity and stability. It can be easily synthesized and purified, allowing for accurate and reproducible results. However, one of the limitations of using NMP is its potential toxicity. It is important to handle NMP with care and to follow proper safety protocols when working with this compound.
将来の方向性
There are several future directions for research on NMP. One area of interest is the development of new pain-relieving drugs based on the structure of NMP. Another area of interest is the investigation of the potential use of NMP in the treatment of anxiety and depression. Additionally, research on the toxicity and safety of NMP is needed to ensure its safe use in laboratory experiments and potential clinical applications.
合成法
NMP can be synthesized by the reaction of 3-methylbenzoyl chloride with 2-propylpentanamine in the presence of a base such as triethylamine. The reaction takes place under mild conditions and yields a high purity product. The reaction mechanism involves the formation of an intermediate amide, which undergoes nucleophilic substitution to form NMP.
科学的研究の応用
NMP has been extensively studied for its potential applications in the pharmaceutical industry. It has been found to possess significant analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain-relieving drugs. NMP has also been investigated for its potential use as an anticonvulsant and anxiolytic agent.
特性
分子式 |
C15H23NO |
|---|---|
分子量 |
233.35 g/mol |
IUPAC名 |
N-(3-methylphenyl)-2-propylpentanamide |
InChI |
InChI=1S/C15H23NO/c1-4-7-13(8-5-2)15(17)16-14-10-6-9-12(3)11-14/h6,9-11,13H,4-5,7-8H2,1-3H3,(H,16,17) |
InChIキー |
FTXMUGLJIKSYQK-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=CC=CC(=C1)C |
正規SMILES |
CCCC(CCC)C(=O)NC1=CC=CC(=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(2-amino-6-oxo-3H-purin-9-yl)sulfonyl]benzoic acid](/img/structure/B290223.png)


![N-{4-acetyl-5-[3,4-bis(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B290228.png)

![1-(allylsulfanyl)-6-methyl-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B290232.png)

![methyl 4-({(2E)-3-methyl-4-oxo-6-[(2-phenylethyl)carbamoyl]-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B290237.png)


![3-(2,6-dichlorophenyl)-2-{2-[4-(dimethylamino)phenyl]vinyl}-4(3H)-quinazolinone](/img/structure/B290243.png)